molecular formula C12H20CaO4S2 B13740627 Calcium 2,2'-dithiobishexanoate CAS No. 29904-03-8

Calcium 2,2'-dithiobishexanoate

Cat. No.: B13740627
CAS No.: 29904-03-8
M. Wt: 332.5 g/mol
InChI Key: JMZNGIWKVGFPQW-UHFFFAOYSA-L
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Description

Calcium 2,2'-dithiobishexanoate (CAS 65644-56-6) is a calcium salt derived from 2,2'-dithiobishexanoic acid. Its molecular structure features a disulfide (-S-S-) linkage between two hexanoate chains, bonded to a calcium ion.

Properties

CAS No.

29904-03-8

Molecular Formula

C12H20CaO4S2

Molecular Weight

332.5 g/mol

IUPAC Name

calcium;2-(1-carboxylatopentyldisulfanyl)hexanoate

InChI

InChI=1S/C12H22O4S2.Ca/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

JMZNGIWKVGFPQW-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Ca+2]

Related CAS

22414-91-1 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2,2’-dithiobishexanoate typically involves the reaction of calcium hydroxide with 2,2’-dithiobishexanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of calcium 2,2’-dithiobishexanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Calcium 2,2’-dithiobishexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted metal salts.

Scientific Research Applications

Calcium 2,2’-dithiobishexanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including its role in cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of calcium 2,2’-dithiobishexanoate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in signal transduction and cellular regulation .

Comparison with Similar Compounds

Calcium 2,2'-[Ethylenebis(oxy)]Bisacetate (CAS 84864-57-3)

Structural Features: This compound contains an ethylene bis(oxy) (-O-CH₂CH₂-O-) bridge linking two acetate groups to a calcium ion. Unlike calcium 2,2'-dithiobishexanoate, it lacks sulfur and instead relies on oxygen-based ether linkages. Key Differences:

  • Solubility: The oxygen-rich structure of calcium 2,2'-[ethylenebis(oxy)]bisacetate likely enhances hydrophilicity compared to the sulfur-containing dithiobishexanoate, which may exhibit lower aqueous solubility due to hydrophobic disulfide bonds.
  • Applications: Ethylene bis(oxy) derivatives are often used as sequestering agents or stabilizers in polymers and detergents. In contrast, the disulfide group in this compound may make it more suitable for redox reactions or sulfur-mediated catalysis .

Calcium Gluconate (CAS 299-28-5)

Structural Features : Calcium gluconate consists of a calcium ion bound to two gluconate ligands, which are polyhydroxy carboxylates with five hydroxyl groups per chain.
Key Differences :

  • Bioactivity: Calcium gluconate is widely used in medicine to treat hypocalcemia and as an antidote for magnesium toxicity, owing to its high biocompatibility and water solubility . The dithiobishexanoate analog, with its disulfide bonds, is less likely to be bioavailable and may instead find industrial applications.
  • Functional Groups: The hydroxyl-rich gluconate ligand contrasts sharply with the sulfur-based dithiobishexanoate, highlighting divergent reactivity profiles.

Calcium 2-(4-Chloro-2-Methylphenoxy)Propionate (CAS 84864-57-3)

Structural Features : This compound incorporates a chlorinated aromatic ring and a propionate chain, bound to calcium.
Key Differences :

  • The dithiobishexanoate lacks such substituents, relying on disulfide reactivity.
  • Applications: Chlorinated phenoxy compounds are often herbicides or pesticides, suggesting agricultural uses. This compound’s disulfide group may instead prioritize stability in harsh chemical environments .

Comparative Data Table

Compound Name CAS Number Key Functional Groups Solubility (Inferred) Primary Applications
This compound 65644-56-6 Disulfide (-S-S-), carboxylate Low aqueous Industrial stabilizers, catalysts
Calcium 2,2'-[ethylenebis(oxy)]bisacetate 84864-57-3 Ether (-O-), carboxylate High aqueous Polymer stabilizers, detergents
Calcium gluconate 299-28-5 Hydroxyl (-OH), carboxylate High aqueous Medical (hypocalcemia treatment)
Calcium 2-(4-chloro-2-methylphenoxy)propionate 84864-57-3 Chlorinated aromatic, carboxylate Moderate aqueous Agricultural herbicides

Research Findings and Implications

  • Redox Activity: The disulfide bond in this compound suggests utility in redox-driven processes, such as vulcanization in rubber production or antioxidant formulations. This contrasts with oxygen- or hydroxyl-dominated analogs, which lack such reactivity .
  • Chelation Potential: While calcium gluconate chelates calcium ions for medical purposes, the dithiobishexanoate’s sulfur groups may chelate heavy metals, positioning it for environmental remediation or metallurgical applications.
  • Stability : The hydrophobic disulfide linkage likely enhances thermal and oxidative stability compared to oxygenated analogs, making it suitable for high-temperature industrial processes.

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